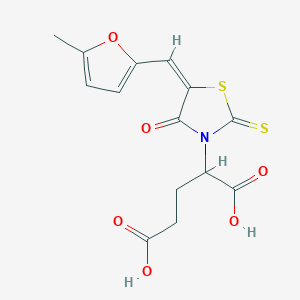

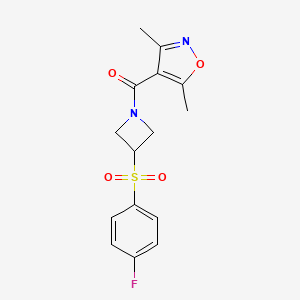

![molecular formula C20H19N3O2 B2799779 6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-97-1](/img/structure/B2799779.png)

6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of pyrimidines, which are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.

Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms . The specific substitutions at various positions in the ring can greatly influence the properties and reactivity of the molecule.Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including condensation reactions, and can act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary greatly depending on their specific structure. For example, pyrimidines are generally much weaker bases than pyridine and are soluble in water .Applications De Recherche Scientifique

- Notably, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline yields the precursor, which can be further modified .

- Antitumor Effects : Some derivatives of this compound exhibit promising antitumor effects. For instance, piritrexim, a related analog, inhibits dihydrofolate reductase (DHFR) and shows good antitumor activity against carcinosarcoma in rats .

- PARP Inhibition : Another derivative, 4-(3-(2-(2-amino-pyrimidin-5-yl)-4-morpholin-4-yl-5,6,7,8-tetrahydro-pyrrolo[3,4-d]pyrimidin-7-ylmethyl)-4-fluoro-benzyl)-thiazol-2-ylamine, acts as a PARP inhibitor . PARP inhibitors are relevant in cancer therapy, particularly for targeting DNA repair pathways.

- Bioengineering : The use of natural and synthetic polymers in biomedical applications is an area of interest. These compounds may find applications in drug delivery systems, tissue engineering, and diagnostics .

Synthesis Methods

Biological Significance

Medicinal and Pharmaceutical Applications

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by binding to the active site and inhibiting the enzyme’s activity . This can lead to changes in the cell cycle and potentially halt the proliferation of cells .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . This can lead to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

The lipophilicity of similar compounds allows them to easily diffuse into cells , which could impact the compound’s bioavailability

Result of Action

The result of the compound’s action could potentially be cell cycle arrest and apoptosis, given its potential inhibition of CDK2 . This could make the compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. The compound’s lipophilicity may also influence its distribution within the body and its ability to cross biological barriers .

Orientations Futures

Given the wide range of biological activities demonstrated by pyrimidines, there is significant potential for future research in this area. This could include the synthesis and study of new pyrimidine derivatives, as well as further investigation into their mechanisms of action and potential therapeutic applications .

Propriétés

IUPAC Name |

6-benzyl-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-13-7-9-15(10-8-13)18-17-16(21-20(25)22-18)12-23(19(17)24)11-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSSJOREUDLAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2799697.png)

![2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B2799704.png)

![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2799711.png)

![N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2799715.png)